N-[4-(2-Furyl)benzyl]-N-methylamine
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Overview
Description
N-[4-(2-Furyl)benzyl]-N-methylamine is a chemical compound used in laboratory settings . It is also known as benzyl[(furan-2-yl)methyl]amine . The CAS number for this compound is 859850-67-2 .
Molecular Structure Analysis
The InChI code for N-[4-(2-Furyl)benzyl]-N-methylamine is 1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-[4-(2-Furyl)benzyl]-N-methylamine has a molecular weight of 187.24 . It is a liquid at room temperature . The compound is considered hazardous .Scientific Research Applications
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Coordination Chemistry and Material Sciences
- Furanyl-functionalised 2,2’:6’,2’’-terpyridines and their derived metal complexes find applications in coordination chemistry and material sciences .
- These compounds form stable assemblies due to the thermodynamic chelate effect .
- They have excellent complexing properties as N-donor ligands toward numerous main-group, transition-metal and lanthanide cations .
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Medicinal Chemistry
- Furanyl-functionalised compounds also find applications in medicinal chemistry .
- The rich chemistry associated with five-membered heterocycles allows various chemical modifications .
- Combining the intrinsic properties of the two heteroaromatics should allow both the preparation of original molecular compounds and the conception of advanced (polymeric) materials featuring novel properties .
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Photovoltaic Applications
- These compounds are used for photovoltaic applications .
- Five-membered heterocycles such as furan, pyrrole, selenophene, tellurophene or thiophene possess interesting features such as the capability to undergo chemical and electrochemical oxidation to afford polymers .
- These polymeric materials generally exhibit photophysical properties, making them interesting in materials science .
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Catalysis
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Biomass Conversion and Biorefinery
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Green Chemistry
- The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .
- Particular emphasis has been attributed to using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
- Catalysis remains at the heart of organic synthesis and has a ubiquitous presence in the organic chemistry literature .
- Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .
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Chemical Synthesis
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Environmental Chemistry
- In the context of a more environmentally friendly and “greener” chemistry, an adaptation of this well-established method was proposed with the aim of reducing the solvent use .
- Two equivalents of neat 2-acetylpyridine were reacted with one equivalent of an aldehyde in the presence of sodium hydroxide without solvent, thus yielding 1,5-diketo-derivatives .
Safety And Hazards
N-[4-(2-Furyl)benzyl]-N-methylamine is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised. In case of inhalation, skin contact, or eye contact, immediate medical attention is required .
properties
IUPAC Name |
1-[4-(furan-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-9-10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXIMBULPYCDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428731 |
Source
|
Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Furyl)benzyl]-N-methylamine | |
CAS RN |
859850-67-2 |
Source
|
Record name | N-[4-(2-Furyl)benzyl]-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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